Superior Progression-Free Survival (PFS) vs. Ibrutinib in Head-to-Head Phase 3 ALPINE Trial
In the randomized, global Phase 3 ALPINE trial (NCT03734016), zanubrutinib demonstrated statistically significantly longer progression-free survival (PFS) compared to ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia or small lymphocytic lymphoma (R/R CLL/SLL). This head-to-head comparison provides the highest level of evidence for superior clinical efficacy of zanubrutinib over the first-generation BTK inhibitor [1].
| Evidence Dimension | Median Progression-Free Survival (PFS) at extended follow-up |
|---|---|
| Target Compound Data | Median PFS of 52.5 months for overall population; 49.9 months for patients with del(17p) |
| Comparator Or Baseline | Ibrutinib median PFS was 36.3 months at the final analysis of the ALPINE trial [1][2] |
| Quantified Difference | Zanubrutinib provided an additional 16.2 months of median PFS compared to ibrutinib in the overall population, and a PFS advantage of 10.7 months specifically in the del(17p) subgroup [1][2]. |
| Conditions | Randomized Phase 3 clinical trial in patients with relapsed/refractory CLL/SLL, median follow-up of 54.2 months. |
Why This Matters
Procurement of (R)-Zanubrutinib as a reference standard enables researchers to model the clinically validated PFS benefit over ibrutinib, which is essential for studies investigating mechanisms of response and resistance in B-cell malignancies.
- [1] Brown JR, et al. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. Blood. 2024;144(Supplement 1):461. View Source
- [2] AJMC. Long-Term ALPINE Data Demonstrate Zanubrutinib's Efficacy in R/R CLL/SLL. Published December 22, 2025. View Source
